molecular formula C13H16BrN5O B6716591 N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide

N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B6716591
M. Wt: 338.20 g/mol
InChI Key: NXTOWBKEHFIJMS-UHFFFAOYSA-N
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Description

N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound can be used as a probe to study biological pathways and interactions involving pyrazole and pyrazine derivatives.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler analog that lacks the butyl and pyrazine substituents.

    5-Methylpyrazine-2-carboxamide: Lacks the bromopyrazole moiety but retains the pyrazine structure.

Uniqueness

N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide is unique due to the combination of the bromopyrazole and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O/c1-10-6-17-12(8-16-10)13(20)15-4-2-3-5-19-9-11(14)7-18-19/h6-9H,2-5H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTOWBKEHFIJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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